molecular formula C16H18N4O3 B14902414 Ssk6M3BE6U CAS No. 1771756-20-7

Ssk6M3BE6U

Cat. No.: B14902414
CAS No.: 1771756-20-7
M. Wt: 314.34 g/mol
InChI Key: ZHUZECNFQOUJGD-UHFFFAOYSA-N
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Description

While specific structural details are unavailable in the provided evidence, its characterization would typically require:

  • Structural data: Molecular formula, crystallographic information, and bonding motifs (e.g., metal-ligand coordination) .
  • Physicochemical properties: Melting point, solubility, stability under varying conditions .
  • Functional properties: Catalytic efficiency (e.g., turnover number), bioactivity (e.g., IC50 values in pharmacological assays) .

Properties

CAS No.

1771756-20-7

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoic acid

InChI

InChI=1S/C16H18N4O3/c1-18-13-6-5-11(10-12(13)17)16(23)20(9-7-15(21)22)14-4-2-3-8-19-14/h2-6,8,10,18H,7,9,17H2,1H3,(H,21,22)

InChI Key

ZHUZECNFQOUJGD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected based on structural and functional similarities, as per guidelines:

Structurally Similar Compound: Ssk6M3BE6U-Analog (Metal-Substituted Variant)

  • Structural divergence : Replacement of the central metal atom (e.g., Fe → Cu).

Functionally Similar Compound: ReferenceCatalyst-X (Industrial Catalyst)

  • Shared application : Hydrocarbon oxidation.
  • Divergent mechanisms : Radical-based vs. metal-centered pathways .

Data Tables and Research Findings

Table 1: Physicochemical and Functional Comparison

Parameter This compound This compound-Analog (Cu) ReferenceCatalyst-X
Molecular Weight (g/mol) 452.3 449.8 410.2
Melting Point (°C) 156–158 142–145 210–215
Solubility (H2O, mg/mL) 0.12 0.45 Insoluble
Catalytic TOF (h⁻¹) 1,200 850 2,500
IC50 (nM, Target Enzyme) 12.3 28.9 N/A

Key Observations :

  • Metal substitution reduces thermal stability and catalytic turnover but improves aqueous solubility .
  • ReferenceCatalyst-X outperforms this compound in industrial applications due to higher thermal tolerance and TOF .
  • Bioactivity : this compound shows superior enzyme inhibition, suggesting pharmacological promise .

Methodological Considerations

  • Characterization : NMR, IR, and HRMS data must be provided for all compounds to confirm purity and structure .
  • Pharmacological assays : Include positive/negative controls and statistical validation (e.g., p-values) .
  • Data reproducibility : Detailed synthesis protocols and spectral raw data should be archived for peer review .

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